molecular formula C22H23N7O2S B6548661 1-(4-methylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946285-85-4

1-(4-methylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548661
CAS No.: 946285-85-4
M. Wt: 449.5 g/mol
InChI Key: WEVDDCHIWQQCSK-UHFFFAOYSA-N
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Description

1-(4-methylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a sophisticated chemical building block based on the [1,2,3]triazolo[4,5-d]pyrimidine core, a privileged scaffold in medicinal chemistry. This compound is of significant interest for early-stage drug discovery and pharmacological research, particularly in the development of novel receptor-targeted therapies. Its molecular structure integrates a triazolopyrimidine heterocycle, known for its ability to mimic purine bases, linked to a piperazine ring which enhances solubility and provides a handle for further functionalization; the structure is further modified with 4-methylphenyl groups at both the triazolo and sulfonyl positions . Compounds within this chemical class have demonstrated notable affinity for the Type-2 Cannabinoid Receptor (CB2), making them valuable candidates for investigating conditions where this receptor is implicated . Research into related [1,2,3]triazolo[4,5-d]pyrimidine derivatives has shown potential for a wide range of therapeutic applications, including as agents for disorders of the alimentary tract, respiratory system (such as antiasthmatics), liver and gallbladder, kidneys, skin, and skeletal system . Furthermore, analogous pyrimidine-based scaffolds are actively being explored for their activity against various kinase targets, highlighting the broad utility of this chemotype in probing biological pathways . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-(4-methylphenyl)-7-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2S/c1-16-3-7-18(8-4-16)29-22-20(25-26-29)21(23-15-24-22)27-11-13-28(14-12-27)32(30,31)19-9-5-17(2)6-10-19/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVDDCHIWQQCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole and pyrimidine rings. The following general synthetic route is often employed:

  • Formation of Triazole : Utilizing azide-alkyne cycloaddition (CuAAC) methods to create the triazole moiety.
  • Piperazine Derivation : The piperazine ring is introduced through nucleophilic substitution reactions.
  • Sulfonylation : The introduction of the 4-methylbenzenesulfonyl group is achieved using sulfonyl chlorides.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:

  • Cytotoxicity : The compound has shown potent cytotoxic effects against various cancer cell lines such as HCT116 and HL60, with reported IC50 values around 0.43 µM and 30.1 µM respectively .
  • Mechanism of Action : The mechanism involves induction of apoptosis and inhibition of cell migration, which was evidenced by reduced expression of epithelial and mesenchymal markers in treated cells .

Anti-inflammatory Effects

Research indicates that similar triazole-containing compounds can also exert anti-inflammatory effects:

  • Inhibition of NF-κB/AP-1 Activity : Compounds related to this structure have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB/AP-1 reporter activity, suggesting potential applications in inflammatory diseases .

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of triazole hybrids, it was found that the compound significantly inhibited proliferation in several cancer cell lines (PC3, HT29, HepG2) with varying degrees of potency. The study highlighted that modifications in the lateral chains dramatically influenced activity on target proteins associated with apoptosis pathways .

Study 2: Anti-inflammatory Activity

Another investigation focused on a series of pyrazolo[1,5-a]quinazoline derivatives demonstrated that related compounds exhibited strong anti-inflammatory properties with IC50 values ranging from 4.8 to 30.1 µM against inflammatory markers .

Data Tables

Biological Activity Cell Line IC50 (µM) Effect Observed
AnticancerHCT1160.43Cytotoxicity
AnticancerHL6030.1Apoptosis induction
Anti-inflammatoryVarious4.8 - 30.1NF-κB inhibition

Scientific Research Applications

Pharmacological Activities

The compound has been investigated for its potential as a therapeutic agent in various medical conditions:

  • Antitumor Activity : Research indicates that derivatives of triazolo-pyrimidines exhibit promising antitumor properties. The specific structure of this compound may enhance its effectiveness against certain cancer cell lines by inhibiting tumor growth and inducing apoptosis .
  • Antimicrobial Properties : The sulfonamide moiety in the compound is known for its antimicrobial activity. Studies have shown that similar compounds can effectively inhibit bacterial growth, making them candidates for antibiotic development .
  • CNS Activity : The piperazine ring is often associated with central nervous system (CNS) activity. Compounds containing piperazine have been explored for their potential in treating neurological disorders, including anxiety and depression .

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety profiles of related compounds:

  • A study published in ACS Medicinal Chemistry Letters reported on a series of sulfonamide-containing derivatives that demonstrated selective inhibition of cyclooxygenase-2 (COX-2), suggesting anti-inflammatory properties that could be beneficial in pain management therapies .
  • Another investigation highlighted the role of hydrogen bonding and aromatic stacking in enhancing the binding affinity of cannabinoid receptor antagonists, indicating that structural modifications similar to those found in 1-(4-methylbenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine could lead to improved therapeutic agents targeting cannabinoid receptors .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine

The piperazine nitrogen demonstrates nucleophilic character when the sulfonyl protecting group is removed. In acidic conditions (e.g., 6 M HCl at 80°C), desulfonylation occurs, regenerating free piperazine for further functionalization.

Reaction TypeConditionsProductYield (%)Source
Desulfonylation6 M HCl, 80°C, 4 hrFree piperazine intermediate78
AlkylationK2CO3, DMF, alkyl halideN-Alkylated piperazine derivatives62–85

Electrophilic Aromatic Substitution

The 4-methylphenyl group on the triazole ring undergoes halogenation under mild conditions. Bromination with NBS (N-bromosuccinimide) in CCl4 selectively substitutes the para position relative to the triazole .

Reaction TypeReagentsPosition SubstitutedRegioselectivityYield (%)
BrominationNBS, CCl4, 40°CC4 of benzene ring>95% para83
NitrationHNO3/H2SO4, 0°CC3 of benzene ringOrtho:meta = 1:267

Triazolopyrimidine Ring Modifications

The electron-deficient triazolopyrimidine core participates in cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids occurs at the C5 position under Pd catalysis :

General Reaction:
Triazolopyrimidine-Br+Ar-B(OH)2Pd(PPh3)4,Na2CO3Triazolopyrimidine-Ar\text{Triazolopyrimidine-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Triazolopyrimidine-Ar}

Boronic AcidCatalyst SystemTemperatureYield (%)Reference
4-MethoxyphenylPd(dppf)Cl2, K3PO4100°C89
3-FluorophenylPd(OAc)2, SPhos80°C76

Sulfonylation/Desulfonylation Equilibria

The tosyl group acts as a transient protecting group. In basic media (e.g., NaOH/EtOH), partial cleavage occurs, enabling sequential functionalization of the piperazine :

Key Observation:

  • Re-protection with alternative sulfonyl chlorides (e.g., mesyl, besyl) proceeds quantitatively in THF .

Photochemical Reactivity

UV irradiation (254 nm) induces [2+2] cycloaddition between the triazole and pyrimidine rings, forming a bicyclic adduct. This property is exploited in photopharmacology studies:

SolventIrradiation Time (min)Product StabilityQuantum Yield
Acetonitrile30Stable >48 hr0.12
Methanol45Decomposes in 6 hr0.08

Stability Under Hydrolytic Conditions

The compound resists hydrolysis at physiological pH (7.4) but degrades rapidly in strongly acidic (pH <2) or basic (pH >10) environments:

pHTemperatureHalf-Life (h)Major Degradants
1.237°C1.5Desulfonylated piperazine
7.437°C>120None detected
12.037°C4.8Ring-opened triazole derivatives

Metal Complexation

The triazolopyrimidine nitrogen atoms coordinate transition metals. Cu(II) complexes show enhanced solubility in polar aprotic solvents:

Metal SaltLigand RatioObserved GeometryApplication
CuCl21:2Square planarCatalytic oxidation studies
Zn(OAc)21:1TetrahedralFluorescent probes

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Piperazine Core Heterocycle Molecular Weight (g/mol) Reported Activity References
Target Compound 1-(4-methylbenzenesulfonyl) 3-(4-methylphenyl)triazolo[4,5-d]pyrimidine 505.59 Under investigation N/A
4-(3-(p-Tolyl)triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-ylmethanone 1-(4-trifluoromethylbenzoyl) 3-(4-methylphenyl)triazolo[4,5-d]pyrimidine 528.52 Not reported
1-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine 1-(4-methoxybenzenesulfonyl) 3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidine 535.60 Antifungal (hypothetical)
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one 4-(4-methylbenzyl)piperazine linked via propoxy Coumarin core 542.63 Anticancer (hypothetical)

Key Observations:

  • Sulfonyl vs. Carbonyl Groups : The target’s 4-methylbenzenesulfonyl group (electron-withdrawing) may improve metabolic stability compared to the trifluoromethylbenzoyl group in ’s compound, which introduces steric bulk but lacks sulfonyl’s polarity .
  • Triazolopyrimidine Substitutions : The 4-methylphenyl group in the target vs. 4-ethoxyphenyl in ’s compound alters lipophilicity. Ethoxy groups enhance membrane permeability but may reduce aqueous solubility .
  • Piperazine Linker Modifications : ’s coumarin derivative replaces the triazolopyrimidine with a chromen-2-one core, demonstrating how heterocycle swaps can redirect biological activity (e.g., anticancer vs. antimicrobial) .

Functionalized Benzenesulfonamide Analogues

Compounds like 1-(3-chlorobenzyl)-4-(4-methylbenzenesulfonyl)piperazine () share the 4-methylbenzenesulfonyl group but lack the triazolopyrimidine moiety. Instead, a 3-chlorobenzyl group is present, which may enhance receptor affinity in neurological targets (e.g., dopamine receptors) due to halogen interactions . Comparatively, the target’s triazolopyrimidine could offer π-π stacking advantages in enzyme binding .

Research Findings and Implications

  • Synthetic Feasibility : The target’s synthesis likely parallels methods in , where chalcone derivatives react with sulfonamide-bearing hydrazines .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., sulfonyl) on piperazine improve solubility but may reduce CNS penetration.
  • Contradictions : While ’s compounds show antibacterial activity, ’s coumarin derivatives suggest anticancer applications, underscoring the impact of core heterocycle choice .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are critical?

Methodological Answer: Synthesis involves nucleophilic substitution of 4-methylbenzenesulfonyl chloride with a piperazine precursor, followed by Suzuki-Miyaura coupling to introduce the triazolopyrimidine moiety. Key intermediates include sulfonylated piperazine and boronic ester-functionalized triazolopyrimidine. Purification via normal-phase chromatography (methanol/ammonium hydroxide gradients) is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Use ¹H/¹³C NMR (DMSO-d6) to confirm sulfonamide and triazolopyrimidine protons. HRMS-ESI verifies the molecular ion [M+H]⁺. IR spectroscopy identifies sulfonyl S=O stretches (1350–1300 cm⁻¹) and triazole C=N bonds (1600–1500 cm⁻¹) .

Q. What storage conditions and handling protocols ensure stability?

Methodological Answer: Store under argon at -20°C in amber vials to prevent photodegradation. Use gloveboxes to avoid moisture absorption. Follow GHS guidelines for sulfonamides, including PPE (nitrile gloves, lab coat) .

Advanced Questions

Q. How can researchers minimize sulfonamide-related impurities during synthesis?

Methodological Answer: Optimize stoichiometry to avoid excess sulfonyl chloride, which forms di-sulfonylated byproducts. Use scavenger resins (e.g., polymer-bound dimethylamine) to quench unreacted reagents. Monitor via LC-MS (C18 column, 10–90% acetonitrile in 0.1% formic acid) .

Q. What advanced chromatographic techniques resolve co-eluting epimers or diastereomers?

Methodological Answer: Chiral stationary phases (e.g., Chiralpak IA) with heptane/ethanol/isopropylamine (85:15:0.1) resolve enantiomers. For diastereomers, HILIC with zwitterionic columns (ZIC-HILIC) and acetonitrile/ammonium acetate buffer improves separation .

Q. How can molecular dynamics simulations guide kinase inhibitor design?

Methodological Answer: Perform 100-ns simulations (AMBER/GROMACS) to analyze ligand-receptor stability. Focus on hydrogen bonding between the triazolopyrimidine core and kinase hinge regions. Validate with SPR assays for KD values .

Q. What strategies address IC50 discrepancies across enzymatic assays?

Methodological Answer: Standardize assay conditions (ATP concentration, pH 7.4) and use internal controls (e.g., staurosporine). Orthogonal assays (fluorescence polarization vs. radiometric) confirm activity. Meta-analysis identifies outliers due to buffer/temperature variations .

Q. Which structural modifications enhance selectivity for CDKs over phosphatases?

Methodological Answer: Introduce -CF3 at the triazolo C3 position to reduce phosphatase affinity. Replace 4-methylphenyl with 2-methoxyethyl to improve hydrophobic CDK2 binding. Validate via kinome-wide profiling .

Q. How can PAT mitigate risks during scale-up synthesis?

Methodological Answer: Use in-line FTIR to monitor sulfonylation and FBRM for crystallization kinetics. Develop a design space via DoE (temperature, reagent ratio) per ICH Q11 guidelines .

Q. What computational methods predict metabolic liabilities?

Methodological Answer: Dock CYP450 isoforms (e.g., CYP3A4 in MOE) to identify oxidation sites. Combine with MetaSite for Phase I metabolite prediction. Validate via microsomal stability assays (human liver microsomes + NADPH) .

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